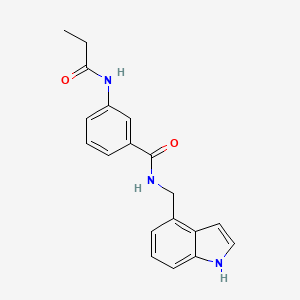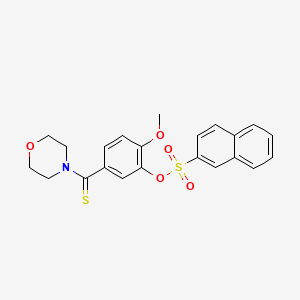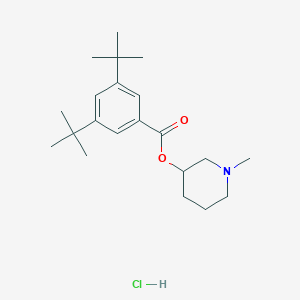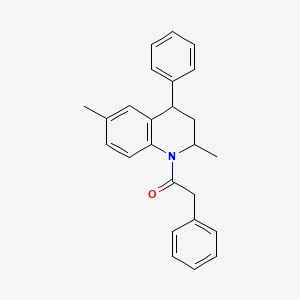![molecular formula C23H18N4O5S B4018959 1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
This compound belongs to the class of heterocyclic compounds, featuring a pyrimidinedione core, which is a significant structure in medicinal chemistry due to its versatility and biological relevance. Pyrimidinediones and their derivatives are synthesized for various applications, including their potential biological activities and their role as key intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex pyrimidinediones typically involves the condensation of barbituric acid derivatives with various aldehydes and ketones. A study by Asiri & Khan (2010) on similar pyrimidinedione derivatives highlights the condensation reaction as a crucial step, utilizing ethyl 3-bromopyruvate and thiourea in the presence of KOH for the synthesis of dihydro-4,6-pyrimidinedione derivatives (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives is often analyzed using spectroscopic methods and X-ray crystallography. The study by Al-Refai et al. (2014) on a related compound utilized NMR, X-ray diffraction, and mass spectrometry to determine the structure, showcasing the compound's flattened boat conformation and intermolecular interactions (Al‐Refai et al., 2014).
Chemical Reactions and Properties
Pyrimidinedione derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, depending on the functional groups present. The work by Kinoshita et al. (1992) on bromosubstituted pyrimidinedione derivatives illustrates the reactivity of these compounds under different conditions, leading to the formation of novel brominated derivatives (Kinoshita et al., 1992).
Propiedades
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-2-32-19-11-9-16(10-12-19)26-22(29)20(21(28)24-23(26)33)14-18-4-3-13-25(18)15-5-7-17(8-6-15)27(30)31/h3-14H,2H2,1H3,(H,24,28,33)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKIXMZEHTCIU-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-ethoxyphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)

![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)


![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)
![4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018982.png)